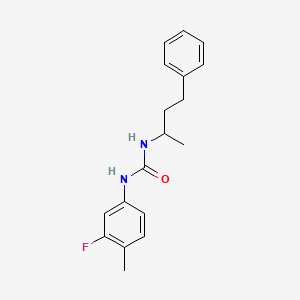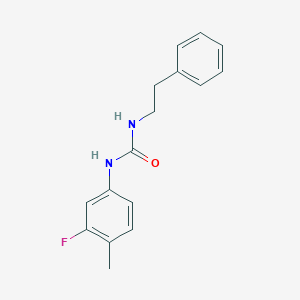![molecular formula C20H22F3N3OS B4284239 N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)
N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide
Descripción general
Descripción
N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide, commonly known as TFB-TMPP, is a novel compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of TFB-TMPP is not fully understood, but it is thought to involve modulation of the dopaminergic and serotonergic systems in the brain. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. It also has anxiolytic and antidepressant effects, which may be mediated by its activity at the 5-HT1A receptor.
Biochemical and Physiological Effects:
TFB-TMPP has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce locomotor activity and induce catalepsy, which are characteristic effects of antipsychotic drugs. It also has anxiolytic and antidepressant effects, as demonstrated by its ability to reduce anxiety-like behavior and increase social interaction in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFB-TMPP is its high selectivity for specific receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of TFB-TMPP is its relatively low potency compared to other antipsychotic drugs. This may limit its usefulness in certain applications, such as in the treatment of severe psychotic symptoms.
Direcciones Futuras
There are several future directions for research on TFB-TMPP. One area of interest is its potential use in combination with other drugs for the treatment of schizophrenia and other neurological disorders. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce cocaine-seeking behavior in animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of TFB-TMPP and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, TFB-TMPP is a novel compound with potential therapeutic applications in several areas of scientific research. Its high selectivity for specific receptors in the brain makes it a valuable tool for studying the role of these receptors in various neurological disorders. While there are some limitations to its use, further research is needed to fully explore its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
TFB-TMPP has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have affinity for several receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. This makes it a promising candidate for the treatment of several neurological disorders, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS/c1-28-18-7-3-6-17(13-18)24-19(27)26-10-8-25(9-11-26)14-15-4-2-5-16(12-15)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQYQXXSHZZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284167.png)
![N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
![N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284171.png)
![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)
![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)



![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)